3-Amino-2-cyanobenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. scribd.com Benzoic acid is the parent compound of this series. The chemical behavior and properties of these acids, particularly their acidity, are significantly influenced by the nature and position of other substituents on the benzene (B151609) ring. scribd.comyoutube.com

Substituents affect the acidity by altering the electron density of the aromatic ring and, consequently, the stability of the carboxylate anion formed upon deprotonation. libretexts.org Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, tend to increase the acidity of the benzoic acid by delocalizing the negative charge and stabilizing the carboxylate anion. libretexts.orglibretexts.org Conversely, electron-donating groups generally decrease acidity. libretexts.org The position of these substituents is also crucial; for instance, ortho-substituted benzoic acids are typically stronger acids than benzoic acid itself, a phenomenon known as the "Ortho Effect," which is likely due to a combination of steric and electronic factors. hcpgcollege.edu.in

Significance of Multifunctional Aromatic Building Blocks in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be assembled to create more complex structures. rsc.orgchemimpex.com Multifunctional aromatic building blocks—aromatic compounds possessing several reactive functional groups—are of particular importance. mdpi.comresearchgate.net These versatile scaffolds allow for the construction of intricate molecular architectures through sequential and selective reactions at their different functional sites. researchgate.net

The strategic use of such building blocks is central to the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials like specialized polymers and organic semiconductors. chemimpex.comcymitquimica.com The presence of multiple functional groups on a single, thermally stable aromatic core provides a robust platform for generating diverse chemical libraries and complex target molecules. mdpi.comacs.org Aromatic polycarboxylic acids, for example, are extensively used in designing novel metal-organic frameworks (MOFs). mdpi.comresearchgate.net

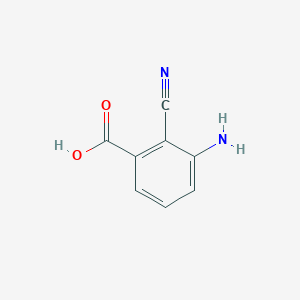

Overview of the Chemical Structure and Functional Groups of 3-Amino-2-cyanobenzoic Acid

This compound is a classic example of a multifunctional aromatic building block. Its structure consists of a central benzene ring substituted with three distinct functional groups:

A carboxylic acid group (-COOH) at position 1.

A cyano group (-CN) , also known as a nitrile group, at position 2.

An amino group (-NH2) at position 3.

This specific arrangement of an amino, a cyano, and a carboxylic acid group on a benzene ring makes it a versatile intermediate in synthesis. cymitquimica.comchemscene.com The carboxylic acid provides acidic properties, the amino group imparts basic characteristics, and the cyano group is a reactive site that enhances the molecule's polarity and potential for various chemical transformations. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1369495-51-1 chemscene.com |

| Molecular Formula | C₈H₆N₂O₂ chemscene.com |

| Molecular Weight | 162.15 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 87.11 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

Historical Perspectives on the Research and Utility of Aminocyanobenzoic Acids

The class of aminocyanobenzoic acids has long been recognized for its utility as crucial intermediates in organic synthesis. Patent literature highlights the importance of various isomers, such as 2-amino-5-cyanobenzoic acid derivatives, in the preparation of agrochemicals, specifically insecticidal cyanoanthranilic diamides. googleapis.comgoogle.com The synthesis of these compounds often involves multi-step processes, including the conversion of an amino group on a benzoic acid derivative into a cyano group via a Sandmeyer reaction. google.comresearchgate.net

Historically, methods have been developed for the cyanation of halogenated benzoic acid precursors to produce these valuable intermediates. googleapis.com For example, the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide via palladium-catalyzed cyanation has been documented as a key step in the synthesis of complex commercial products. googleapis.com The ongoing research and patent filings related to the synthesis and application of various aminocyanobenzoic acid isomers underscore their established and continuing role as pivotal building blocks in industrial and medicinal chemistry. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-3-chlorobenzoic acid orgsyn.org |

| 2-Amino-3-fluorobenzoic acid orgsyn.org |

| 2-Amino-5-cyanobenzoic acid googleapis.comgoogle.com |

| 2-Amino-5-cyano-N,3-dimethylbenzamide googleapis.com |

| 2-Cyanobenzoic acid chemicalbook.combldpharm.comsigmaaldrich.comchembk.com |

| 3-Cyanobenzoic acid chemimpex.comsigmaaldrich.com |

| 4-Aminobenzoic acid researchgate.net |

| 4-Cyanobenzoic acid sigmaaldrich.com |

| Benzoic acid scribd.comlibretexts.org |

| p-Chlorobenzoic acid hcpgcollege.edu.in |

| p-Cyanobenzoic acid libretexts.orgresearchgate.net |

| p-Methoxybenzoic acid youtube.comhcpgcollege.edu.in |

| p-Nitrobenzoic acid youtube.comlibretexts.orghcpgcollege.edu.in |

| Salicylic acid researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

3-amino-2-cyanobenzoic acid |

InChI |

InChI=1S/C8H6N2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,10H2,(H,11,12) |

InChI Key |

NPFQUEPYIBVSJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 Cyanobenzoic Acid

Regioselective Synthesis Strategies for Substituted Benzoic Acids

Classical Approaches: Sandmeyer Reaction and Related Transformations for Introducing the Cyano Group

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the conversion of an aryl amino group into a variety of functionalities, including the cyano group, via a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com This transformation is a powerful tool for introducing a cyano group at a specific position on a benzoic acid core.

The general process involves the diazotization of an aminobenzoic acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyano group, releasing nitrogen gas. wikipedia.org This method is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

For the synthesis of a 3-amino-2-cyanobenzoic acid precursor, one could envision starting from a suitably substituted aminobenzoic acid. For instance, a synthetic route could involve starting with a nitro-substituted benzoic acid, reducing the nitro group to an amine, performing the Sandmeyer cyanation, and then introducing the second amino group. justia.com A patent describes a multi-step process for preparing 5-R-substituted 3-cyanobenzoic acid, which involves the diazotization of 5-R-substituted 3-aminobenzoic acid followed by the addition of a cyanide source. google.com

While the Sandmeyer reaction is robust, its application to aminobenzoic acids requires careful control of reaction conditions to avoid side reactions, such as hydroxylation, especially with ortho-aminobenzoic acid derivatives which can be susceptible to this transformation. scirp.org

Table 1: Illustrative Sandmeyer Cyanation Conditions The following table provides examples of reagents used in Sandmeyer and related cyanation reactions. Specific conditions would need to be optimized for the this compound scaffold.

| Reagent 1 (Diazotization) | Reagent 2 (Cyanation) | Substrate Type | Reference |

| Sodium Nitrite (NaNO₂) / HCl | Copper(I) Cyanide (CuCN) | Aromatic Amines | masterorganicchemistry.com |

| Sodium Nitrite (NaNO₂) / H₂SO₄ | Sodium Cyanide (NaCN) / Copper Cyanide (CuCN) | Methyl 4-amino-3,5-dibromobenzoate | iucr.org |

Amination Strategies for Ortho-Substituted Benzoic Acids

The direct introduction of an amino group (amination) onto a pre-functionalized benzoic acid ring is another key strategy. For the synthesis of this compound, this would typically involve the amination of a 2-cyanobenzoic acid derivative.

One classical approach is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. If a 2-cyanobenzoic acid derivative possesses a good leaving group (like a halogen) at the 3-position and is sufficiently activated by electron-withdrawing groups, it can react with an ammonia (B1221849) source or a protected amine to install the amino group.

Another method involves the reduction of a nitro group. A common route to synthesize this compound would be to start with 3-nitro-2-cyanobenzoic acid and reduce the nitro group. This reduction can be achieved using various reagents, such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). justia.com

A patent describes a process where 5-R-substituted 3-nitrobenzoic acid is hydrogenated to form 5-R-substituted 3-aminobenzoic acid, which is then converted to the target cyano compound. justia.com This highlights the importance of the nitro-to-amino transformation in building such substituted aromatics.

Novel Synthetic Routes and Catalyst Development

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer new levels of efficiency and selectivity in constructing complex aromatic molecules.

Transition Metal-Catalyzed Coupling Reactions for Constructing the Aromatic Core

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis. scielo.br For a molecule like this compound, these methods could be used to assemble the substituted aromatic ring from simpler precursors. For example, a palladium-catalyzed cyanation reaction could be employed to introduce the cyano group onto an aryl halide or triflate.

A patent application discloses a method for preparing 2-amino-5-cyanobenzoic acid derivatives by reacting a 2-amino-5-halobenzoic acid derivative with a metal cyanide reagent in the presence of a copper(I) salt and an iodide salt. google.com This copper-catalyzed cyanation of an aryl halide is a common and effective method. One study demonstrated the copper-catalyzed cyanation of 2-iodobenzoic acid with trimethylsilylcyanide (TMSCN) as a key step in the synthesis of phthalimide (B116566) derivatives. rsc.org

Furthermore, transition metal catalysis can facilitate the formation of the carboxylic acid group itself through carbonylation reactions. scielo.br While not a direct route to the title compound, these methods showcase the power of transition metals in functionalizing aromatic rings.

Table 2: Examples of Metal-Catalyzed Cyanation Reactions This table illustrates conditions for introducing a cyano group onto an aromatic ring using transition metal catalysis.

| Catalyst System | Cyanide Source | Substrate Example | Reference |

| Cu(I) salt / Iodide salt | Metal Cyanide | 2-Amino-5-bromobenzoic acid derivative | google.com |

| Nano-Cu₂O | Trimethylsilylcyanide (TMSCN) | 2-Halobenzoic acids | rsc.org |

| Palladium Acetate | - | 2-Iodobenzamides (carbonyl source: formic acid) | rsc.org |

Chemo- and Regioselective Functionalization of Precursors

Achieving the correct arrangement of substituents on the benzene (B151609) ring requires high chemo- and regioselectivity. Directing groups are often employed in modern synthesis to control the position of functionalization.

For instance, a patent describes a ruthenium-catalyzed decarboxylative hydroarylation of alkynes with benzoic acid derivatives, where the carboxylate group directs the functionalization to the ortho-C–H bond before being eliminated. escholarship.org While this specific reaction doesn't produce the target molecule, it exemplifies the concept of using a functional group to direct a reaction to a specific site.

The synthesis of substituted anilines from isatoic anhydride (B1165640) derivatives has also been explored. researchgate.net Isatoic anhydride, which can be prepared from anthranilic acid (2-aminobenzoic acid), serves as a versatile precursor. orgsyn.org A 2019 study showed that isatoic anhydride can be used to synthesize highly substituted anilines, including cyano derivatives, through a series of mild reactions. researchgate.net This approach allows for the sequential and controlled introduction of functional groups.

Furthermore, regioselective C-H functionalization is a rapidly developing field. Palladium-catalyzed meta-C–H functionalization of arylacetic acid derivatives has been achieved using nitrile-based directing groups, some of which are derived from 2-cyanobenzoic acid itself. researchgate.net These advanced methods allow for the modification of C-H bonds at positions that are often difficult to access through classical electrophilic aromatic substitution.

Asymmetric Synthesis Approaches to Chiral Derivatives of this compound

While this compound itself is achiral, the development of asymmetric methods to synthesize its chiral derivatives is a significant area of research, particularly for applications in medicinal chemistry. These approaches aim to create enantiomerically pure compounds where a stereocenter is introduced, often on a substituent attached to the aromatic core.

One general strategy for asymmetric synthesis involves the diastereoselective alkylation of a substrate using a chiral auxiliary. For example, a chiral oxazolidinone can be used to direct the alkylation of a propionic acid derivative, leading to the formation of a specific stereoisomer. nih.gov This principle could be applied to a precursor of a this compound derivative.

Another powerful technique is the use of chiral metal complexes as catalysts. A method for the asymmetric synthesis of a chiral amino acid containing a cyano-isoquinoline moiety was developed using a Ni(II) complex of a Schiff base with a chiral auxiliary. ysu.am This complex mediated the asymmetric addition of a mercaptan to a dehydroalanine (B155165) derivative. ysu.am Similarly, large-scale asymmetric synthesis of fluorinated amino acids has been achieved using recyclable chiral auxiliaries in Ni(II) complexes to direct alkylation reactions. mdpi.com These methodologies could potentially be adapted to generate chiral derivatives of this compound.

Green Chemistry Principles in the Synthesis of this compound

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile organic compounds (VOCs) is being challenged by greener alternatives that reduce pollution, energy consumption, and hazards.

A documented synthesis of this compound (also known as 2-amino-3-cyanobenzoic acid) proceeds from Isatin-7-carboxamide by heating in Dimethyl sulfoxide (B87167) (DMSO) with potassium butoxide. nih.gov While DMSO is often considered a more benign solvent than many chlorinated hydrocarbons, its high boiling point makes it energy-intensive to remove and recycle, and it can contribute to sulfur waste streams.

Modern green chemistry advocates for the exploration of superior alternatives:

Water: As the most abundant and non-toxic solvent, water is an ideal medium for green synthesis. For reactions involving polar intermediates, such as the synthesis of cyanobenzoic acids via Sandmeyer reactions, water can be a highly effective solvent. scirp.orgscirp.org A hypothetical aqueous synthesis of this compound would drastically reduce the environmental impact associated with solvent waste.

Ionic Liquids (ILs): These are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure makes them a non-volatile alternative to traditional solvents. ILs have been successfully used in Sandmeyer-type cyanation reactions, demonstrating their potential applicability. organic-chemistry.org The key advantages include the potential for catalyst and solvent recycling, although their cost, biodegradability, and potential toxicity must be carefully considered.

Solvent-Free (Neat) Conditions: Eliminating the solvent entirely represents the ideal green chemistry scenario. Solvent-free reactions, often facilitated by techniques such as microwave irradiation, can lead to dramatically reduced reaction times, lower energy consumption, and the elimination of solvent waste. chemicalbook.com Investigating a solid-state or neat reaction for the conversion of Isatin-7-carboxamide to this compound could offer a significant leap in sustainability.

The following table provides a comparative overview of potential reaction media for the synthesis of this compound based on green chemistry metrics.

Table 1: Comparison of Reaction Media for Synthesis of this compound

| Reaction Medium | Key Advantages | Key Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Effective for the documented synthesis; dissolves a wide range of compounds. | High boiling point (189 °C); difficult to recycle; potential for sulfur waste. googleapis.com | Considered a greener alternative to some VOCs, but not ideal. |

| Water | Non-toxic, non-flammable, inexpensive, and environmentally benign. acs.org | Limited solubility for some organic reactants; product isolation may be energy-intensive. | Excellent for "Prevention" and "Safer Solvents" principles. |

| Ionic Liquids (e.g., [bmim][PF6]) | Low volatility; high thermal stability; potential for recyclability. organic-chemistry.org | High cost; potential toxicity and difficult biodegradability; can be viscous. organic-chemistry.org | Aligns with "Safer Solvents" if carefully chosen and recycled. |

| Solvent-Free (Neat/Solid-State) | Eliminates solvent waste entirely; can lead to faster reactions and higher yields. chemicalbook.com | Not suitable for all reactions; may require specialized equipment (e.g., microwave, ball mill). | Represents the ideal for the "Safer Solvents" and "Waste Prevention" principles. |

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mnstate.educhemscene.com A high atom economy signifies minimal generation of by-products and waste.

Reaction: C₉H₆N₂O₂ (Isatin-7-carboxamide) → C₈H₆N₂O₂ (this compound) + CO

The theoretical maximum atom economy for this transformation can be calculated as follows:

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactant: Isatin-7-carboxamide | C₉H₆N₂O₂ | 174.16 |

| Desired Product: this compound | C₈H₆N₂O₂ | 162.15 |

| Atom Economy Calculation: (MW of Product / MW of Reactants) x 100 | (162.15 / 174.16) x 100 = 93.1% |

Strategies for further waste reduction in this synthetic protocol include:

Catalysis: The documented method uses a stoichiometric amount of potassium butoxide as a base. nih.gov A greener route would involve developing a catalytic method that uses only a small, recyclable amount of a catalyst to promote the reaction, thereby reducing waste significantly.

Waste Stream Management: The reaction workup involves acidification with hydrochloric acid, which generates a substantial aqueous waste stream containing salts and the organic solvent. nih.gov Implementing a process that allows for the recycling of the solvent and any catalysts would be a major improvement. For example, using a biphasic system with a recyclable catalyst could simplify product separation and minimize aqueous waste. acs.org

One-Pot Processes: Multi-step syntheses often generate significant waste due to the need to isolate and purify intermediate compounds. The conversion from an isatin (B1672199) derivative to the final product in a single step is an example of an efficient process. nih.gov This avoids the waste associated with a more traditional, multi-step approach such as a Sandmeyer reaction, which would require the separate synthesis and isolation of a diazonium salt intermediate. wikipedia.orglscollege.ac.in

By focusing on greener solvents, maximizing atom economy, and designing protocols that minimize reagent use and simplify purification, the synthesis of this compound can be aligned with the principles of modern, sustainable chemistry.

Chemical Reactivity and Reaction Pathways of 3 Amino 2 Cyanobenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and conversion to more reactive derivatives like acyl halides and anhydrides.

The carboxylic acid functional group of 3-amino-2-cyanobenzoic acid can readily undergo esterification, typically through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction, known as Fischer esterification, is an equilibrium process. libretexts.org

Similarly, the formation of amides is a key transformation. youtube.com This can be achieved by direct condensation with an amine, often facilitated by coupling agents that activate the carboxylic acid. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide. nih.govresearchgate.net A variety of amines can be used, leading to a wide range of N-substituted 3-amino-2-cyanobenzamides. The direct coupling of carboxylic acids with amines can be promoted by catalysts based on titanium (IV) and other Lewis acids. nih.gov

| Reaction Type | Reagents | Product Class |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | 3-Amino-2-cyanobenzoate Esters |

| Amide Formation | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC, TiCl₄) | N-substituted 3-Amino-2-cyanobenzamides |

For enhanced reactivity, this compound can be converted into an acyl halide. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride is a common method for synthesizing the corresponding 3-amino-2-cyanobenzoyl chloride. prepchem.comsigmaaldrich.com This acyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. researchgate.net

Acid anhydrides are another class of activated carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be formed from two molecules of this compound, typically through dehydration or by reacting the carboxylic acid with a suitable coupling agent like dicyclohexylcarbodiimide (DCC). thieme-connect.de Mixed anhydrides can also be prepared by reacting this compound with a different carboxylic acid chloride or another activated carboxylic acid derivative. wikipedia.org These anhydrides are efficient acylating agents in their own right. thieme-connect.deorganic-chemistry.org

| Derivative | Typical Reagents | Key Features |

| Acyl Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate for acylation reactions. |

| Acid Anhydride (B1165640) | Dehydrating agent, another Acyl Halide | Activated form for synthesis of esters and amides. |

Chemical Transformations Involving the Amino Group

The primary aromatic amino group (-NH₂) is nucleophilic and is the site for a variety of important chemical transformations, including diazotization, acylation, and the formation of imines.

The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). questjournals.org The resulting diazonium salt, 2-carboxy-6-cyanobenzenediazonium chloride, is a versatile intermediate that can undergo a variety of substitution reactions where the diazonio group is replaced, releasing nitrogen gas.

The Sandmeyer reaction is a prominent example of a subsequent transformation. wikipedia.org By treating the diazonium salt with copper(I) salts, the diazonium group can be replaced by various nucleophiles. organic-chemistry.org

Halogenation: Using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively, onto the aromatic ring.

Cyanation: While the molecule already contains a cyano group, this reaction is a general method for introducing an additional cyano group using copper(I) cyanide (CuCN). wikipedia.org

These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring in place of the original amino group. scirp.orgscirp.org

The nucleophilic nature of the amino group allows it to react with various electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide linkage at the amino group, yielding N-acyl derivatives. This is a common strategy for protecting the amino group or for synthesizing more complex molecules.

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can sometimes be difficult to control, potentially leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium salts.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

This compound can react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.goveurjchem.com This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. semanticscholar.org The reaction is often catalyzed by an acid or a base. The resulting Schiff bases contain a C=N double bond and are important intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. mdpi.com

| Reaction | Reactant | Functional Group Formed |

| Acylation | Acyl chloride (RCOCl) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide (-NHSO₂R) |

| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine (-N=CHR' or -N=CR'R'') |

Reactions of the Cyano Group

The nitrile, or cyano, group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated by carefully controlling the reaction conditions. chemistrysteps.com

Under harsh acidic or basic conditions with prolonged heating, the hydrolysis proceeds completely to form 3-aminobenzene-1,2-dicarboxylic acid. The process involves the initial nucleophilic attack of water (in acid) or hydroxide ions (in base) on the electrophilic carbon of the nitrile. This is followed by proton transfers and tautomerization to form the primary amide, 3-amino-2-carbamoylbenzoic acid. libretexts.org Continued hydrolysis of this amide intermediate then yields the final dicarboxylic acid product. libretexts.orgkhanacademy.org

Selective conversion to the amide, 3-amino-2-carbamoylbenzoic acid, can be achieved using milder reaction conditions. For instance, partial hydrolysis can be accomplished with bases like sodium hydroxide in the presence of hydrogen peroxide or by using specific acid catalyst systems such as a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which facilitates indirect hydration. commonorganicchemistry.comrsc.orgresearchgate.net Stopping the reaction at the amide stage is often desired as this intermediate is also a valuable precursor for further synthetic transformations. chemistrysteps.com

| Reaction | Typical Reagents and Conditions | Product |

|---|---|---|

| Complete Hydrolysis | Aqueous HCl or H₂SO₄, heat; or Aqueous NaOH, heat | 3-Aminobenzene-1,2-dicarboxylic acid |

| Partial Hydrolysis (Amide Formation) | NaOH/H₂O₂, mild heat; or TFA/H₂SO₄ | 3-Amino-2-carbamoylbenzoic acid |

The nitrile group can be reduced to a primary amine, yielding 3-amino-2-(aminomethyl)benzoic acid. This transformation is typically accomplished using powerful reducing agents or through catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. masterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately breaking the pi bonds of the C≡N triple bond. masterorganicchemistry.com It is important to note that LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. Therefore, if only the nitrile group is to be reduced, the carboxylic acid must first be protected.

Catalytic hydrogenation is another common method, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). This method can also lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. These side reactions can often be suppressed by the addition of ammonia (B1221849) to the reaction mixture.

| Reducing Agent | Typical Conditions | Product (assuming -COOH is protected or also reduced) |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (3-Amino-2-(hydroxymethyl)phenyl)methanamine |

| H₂ / Raney Nickel | High pressure, elevated temperature, often with NH₃ | 3-Amino-2-(aminomethyl)benzoic acid |

| H₂ / Pd/C | High pressure, elevated temperature | 3-Amino-2-(aminomethyl)benzoic acid |

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of nucleophiles. wikipedia.org This reaction is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions. For this compound, nucleophilic additions to the nitrile are often the first step in a cascade or tandem reaction that leads to the formation of heterocyclic systems.

A relevant analogue to the Traube purine synthesis can be considered in this context. The Traube synthesis traditionally involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit (like formic acid) to build the fused imidazole ring of a purine. pharmaguideline.comslideshare.netchemistry-online.com For this compound, the ortho amino and cyano groups can similarly react with various reagents in a cyclization reaction that resembles this principle. For instance, reaction with an orthoester, R-C(OEt)₃, under acidic conditions generates an intermediate that can undergo intramolecular cyclization, leading to the formation of a fused pyrimidine ring, a core structure of quinazolines. mdpi.com This type of reaction highlights the utility of the nitrile group as an electrophilic partner in intramolecular cyclizations.

| Reagent/Nucleophile | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Orthoesters (e.g., HC(OEt)₃) | Addition followed by intramolecular cyclization | Quinazoline (B50416) |

| Isothiocyanates (R-N=C=S) | Addition followed by intramolecular cyclization | Quinazoline-thione |

| Carbon Dioxide (CO₂) | Base-mediated addition/cyclization | Quinazoline-dione researchgate.net |

Cyclization and Annulation Reactions Leading to Polycyclic Systems

The strategic placement of the amino, cyano, and carboxylic acid groups in this compound makes it an ideal substrate for constructing fused polycyclic and heterocyclic systems. These reactions are often highly efficient, driven by the formation of stable aromatic ring systems.

Intramolecular reactions can occur between any two of the three adjacent functional groups. The most common and synthetically useful cyclizations involve the reaction between the amine and cyano groups or the amine and carboxylic acid groups.

Amine and Carboxylic Acid: The reaction between the primary amine and the carboxylic acid can lead to the formation of a seven-membered lactam ring. This cyclization typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by heating.

Amine and Cyano Group: As previously mentioned, the nucleophilic amino group can attack the electrophilic cyano carbon. This process is often the key step in the synthesis of fused nitrogen-containing heterocycles and can be initiated by heat or catalysis.

The ortho-amino-nitrile moiety is a well-established precursor for the synthesis of quinazolines and their derivatives, which are a class of compounds with significant biological and pharmaceutical importance. nih.govnih.gov The reaction involves the amino and cyano groups reacting with a reagent that provides one or more atoms to complete the new heterocyclic ring.

A variety of reagents can be used to construct the quinazoline skeleton from 2-aminobenzonitrile derivatives:

Orthoesters and Aldehydes: Reaction with orthoesters or aldehydes provides a single carbon atom to form the pyrimidine ring, often leading to 2-substituted quinazolines. mdpi.comorganic-chemistry.org

Isothiocyanates: Condensation with isothiocyanates leads to the formation of quinazoline-thiones. asianpubs.org

Other Nitriles: In the presence of a catalyst, another molecule of a nitrile can react to form 2,4-disubstituted quinazolines. nih.gov

Tandem Reactions: Palladium-catalyzed tandem reactions involving 2-aminobenzonitriles and arylboronic acids have been developed to synthesize 2,4-diarylquinazolines, showcasing a sophisticated approach to building molecular complexity. nih.gov

These reactions underscore the value of this compound as a versatile building block in medicinal and materials chemistry for the creation of complex, fused heterocyclic systems.

| Reagent | Catalyst/Conditions | Resulting Polycyclic System |

|---|---|---|

| Triethyl Orthoformate | Acid catalyst, heat | Quinazolin-4-one-8-carboxylic acid |

| Aldehydes (R-CHO) | Various (e.g., I₂, O₂) | 2-Substituted-quinazolin-4-one-8-carboxylic acid nih.gov |

| Arylboronic Acids | Palladium catalyst | 2,4-Diaryl-quinazoline-8-carboxylic acid nih.gov |

| Isothiocyanates (R-NCS) | Base catalyst, heat | 2-Thioxo-3-substituted-quinazolin-4-one-8-carboxylic acid asianpubs.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Aminobenzene-1,2-dicarboxylic acid |

| 3-Amino-2-carbamoylbenzoic acid |

| 3-Amino-2-(aminomethyl)benzoic acid |

| (3-Amino-2-(hydroxymethyl)phenyl)methanamine |

| Lithium aluminum hydride |

| Raney nickel |

| Palladium on carbon |

| Platinum dioxide |

| Trifluoroacetic acid |

| Sulfuric acid |

| Sodium hydroxide |

| Hydrogen peroxide |

| Formic acid |

| 4,5-diaminopyrimidine |

| Quinazoline |

| Quinazolin-4-one-8-carboxylic acid |

| 2-Substituted-quinazolin-4-one-8-carboxylic acid |

| 2,4-Diaryl-quinazoline-8-carboxylic acid |

| 2-Thioxo-3-substituted-quinazolin-4-one-8-carboxylic acid |

Mechanistic Studies of Key Transformations Involving 3 Amino 2 Cyanobenzoic Acid

Reaction Mechanism Elucidation Using Kinetic Isotope Effects and Hammett Plots

Kinetic studies provide invaluable insights into the rate-determining steps and the nature of transition states in chemical reactions. For derivatives of 3-Amino-2-cyanobenzoic acid, techniques like kinetic isotope effects and Hammett plots are powerful tools for mechanistic elucidation.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org It is a sensitive probe for bond-breaking or bond-forming events at or near the isotopically labeled position in the rate-determining step of a reaction. wayne.edu

Primary KIEs : In reactions involving the amino group of this compound, such as N-H bond cleavage, a significant primary kinetic isotope effect (kH/kD > 2) would be expected if this bond-breaking event occurs in the rate-determining step.

Secondary KIEs : These are observed when the isotopically labeled bond is not broken or formed in the rate-determining step. wikipedia.org For instance, in a nucleophilic attack at the carboxyl carbon, a small secondary KIE (kH/kD ≈ 1.0-1.4) might be observed upon deuteration of the amino group, providing information about changes in hybridization or steric environment of the transition state. wikipedia.orgresearchgate.net

Hammett Plots: The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of a benzene (B151609) derivative. wikipedia.orgchemicke-listy.cz The reaction constant, ρ (rho), reveals the sensitivity of a reaction to the electronic effects of substituents, while the substituent constant, σ (sigma), measures the electron-donating or electron-withdrawing ability of a substituent. wikipedia.org

For this compound, the amino (-NH₂) and cyano (-CN) groups are in the meta and ortho positions relative to the carboxylic acid, respectively. In a series of reactions involving substituted 2-cyanobenzoic acids, a Hammett plot could be constructed to study a reaction at the carboxyl group.

Positive ρ value : A positive ρ value (>1) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the build-up of negative charge in the transition state (e.g., in the ionization of the benzoic acid). wikipedia.org

Negative ρ value : A negative ρ value suggests the build-up of positive charge in the transition state, which is stabilized by electron-donating groups.

The electronic properties of the amino and cyano groups, as indicated by their Hammett sigma constants, would influence the reactivity. The cyano group is strongly electron-withdrawing, while the amino group is electron-donating. csbsju.edu

Table 1: Hammett Substituent Constants (σ) for Relevant Functional Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

| -CN | +0.56 | +0.66 | Electron-withdrawing |

| -NH₂ | -0.16 | -0.66 | Electron-donating |

| -COOH | +0.37 | +0.45 | Electron-withdrawing |

| -Br | +0.39 | +0.23 | Electron-withdrawing |

This table presents standard Hammett constants, which are used to predict the electronic influence of substituents on a reaction center.

Investigation of Reaction Intermediates and Transition States

The identification and characterization of transient species like reaction intermediates and transition states are paramount for a complete mechanistic understanding. Reactions involving this compound can proceed through various intermediates.

Diazonium Salts : The amino group can be readily converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid. These diazonium intermediates are highly versatile and are precursors in Sandmeyer reactions for introducing a wide range of functional groups. scirp.org

Benzyne (B1209423) Intermediates : In reactions with strong bases like lithium diisopropylamide (LDA), deprotonation ortho to a halogen can lead to the formation of a highly reactive benzyne intermediate. Studies on related halobenzoic acids have shown that they can form benzyne-3-carboxylate intermediates. nih.govacs.org

Acylium Ions and Tetrahedral Intermediates : Reactions at the carboxylic acid group, such as esterification or amidation, typically proceed through tetrahedral intermediates. Dehydration of the carboxylic acid can also lead to the formation of an acylium ion intermediate.

Transition States : The geometry and stability of the transition state dictate the reaction's kinetics and stereochemistry. For instance, in cyclization reactions, the molecule may adopt a specific conformation to achieve a favorable cyclic transition state, often a five- or six-membered ring. libretexts.org In reactions involving the cyano group, its linear geometry and electron-withdrawing nature can stabilize adjacent negative charges or coordinate to metal centers, thereby influencing the transition state structure.

Solvent Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically alter the rate and outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states. The functional groups of this compound are polar and capable of hydrogen bonding, making its reactivity particularly sensitive to the solvent environment.

Polar Protic Solvents (e.g., water, ethanol) : These solvents can solvate both cations and anions effectively through hydrogen bonding. They are particularly effective at stabilizing charged intermediates, such as those in Sₙ1-type reactions. However, they can also solvate nucleophiles, potentially reducing their reactivity.

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) : These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. This leaves anions relatively "bare" and highly reactive, which can accelerate Sₙ2 reactions. For instance, palladium-catalyzed cyanations are often performed in solvents like DMF or other nitrile solvents. google.com

Nonpolar Solvents (e.g., toluene, hexane) : These solvents are generally poor at solvating charged species. Reactions involving nonpolar reactants or those that proceed through concerted mechanisms with less charge separation in the transition state are often favored in such media.

The solubility of this compound and the reagents used will also be a critical factor in solvent selection. In some preparations of related aminocyanobenzoic acids, the volume of solvent has been shown to directly impact the reaction rate. google.com

Table 2: Influence of Solvent Type on Reactions of this compound

| Solvent Type | Properties | Potential Effects on Reactions | Example Reaction Type |

| Polar Protic | High dielectric constant, H-bond donor | Stabilizes charged intermediates and transition states; can slow down reactions by solvating nucleophiles. | Sₙ1 reactions, reactions involving proton transfer. |

| Polar Aprotic | High dielectric constant, no H-bond donation | Solvates cations well, leaves anions highly reactive; often increases reaction rates. | Sₙ2 reactions, Pd-catalyzed cross-coupling. |

| Nonpolar | Low dielectric constant | Poor solvation of polar/charged species; favors concerted mechanisms. | Diels-Alder reactions, radical reactions. |

This interactive table summarizes how different solvent classes can influence the course of reactions involving the title compound.

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound is an excellent substrate for a variety of metal-catalyzed transformations, such as cross-coupling, cyanation, and C-H activation reactions. Understanding the catalytic cycle is key to optimizing these processes. A typical palladium-catalyzed cross-coupling reaction, for example, involves a series of well-defined steps.

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to an aryl halide (derived from the amino group via a Sandmeyer reaction), forming a Pd(II) intermediate.

Transmetalation : A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Similar cycles can be drawn for other metals like copper, rhodium, and nickel. rsc.orgua.es For instance, copper catalysts are effective in oxidative coupling reactions and cyanation reactions. google.comua.es Rhodium has been used in directing group-assisted meta-C-H activation of benzoic acid derivatives. nih.gov The amino, cyano, or carboxylate groups can act as directing groups, coordinating to the metal center and guiding the catalytic functionalization to a specific position on the aromatic ring.

Stereochemical Course of Reactions with Chiral Derivatives

When this compound is reacted with a chiral molecule or a chiral catalyst, new stereocenters can be created. The study of the stereochemical course of such reactions provides insight into the three-dimensional arrangement of atoms in the transition state.

If the carboxylic acid is converted into a chiral ester or amide using a chiral alcohol or amine, the resulting diastereomer can influence the stereochemical outcome of subsequent reactions. For example, the chiral auxiliary may block one face of the molecule, leading to a diastereoselective attack of a reagent on the opposite face.

Furthermore, the functional groups of this compound can be used to create chiral ligands for asymmetric catalysis. For example, forming an amide with a chiral amino alcohol could produce a bidentate ligand capable of coordinating to a metal center and inducing enantioselectivity in a catalyzed reaction. Studies on related systems have shown that amino-acid-derived moieties can act as effective stereodirecting groups in palladium-catalyzed reactions. researchgate.net The stereoselectivity in such cases is often explained by the formation of a highly ordered, chair-like transition state that minimizes steric interactions. acs.org

Advanced Spectroscopic and Crystallographic Analysis of 3 Amino 2 Cyanobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of 3-amino-2-cyanobenzoic acid in solution. While specific experimental data for this compound is not extensively available in the public domain, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as 3-aminobenzoic acid and various cyanobenzoic acid isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.2 - 7.4 | C-1 (COOH) |

| H-5 | 6.8 - 7.0 | C-2 (C-CN) |

| H-6 | 7.5 - 7.7 | C-3 (C-NH₂) |

| -NH₂ | 4.5 - 5.5 (broad) | C-4 |

| -COOH | 10.0 - 12.0 (broad) | C-5 |

| C-6 | ||

| CN |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Structural Assignment

To unambiguously assign the proton and carbon signals of this compound and its derivatives, a suite of multi-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to confirm the substitution pattern. For instance, the correlation between H-4, H-5, and H-6 would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for assigning quaternary carbons, such as C-1 (carboxyl), C-2 (cyano-substituted), and C-3 (amino-substituted). Correlations between H-4 and the carbons C-2, C-3, and C-6, as well as between H-6 and C-2 and C-4, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For derivatives of this compound, NOESY can be used to determine the conformation of substituents and their orientation relative to the aromatic ring.

Solid-State NMR for Polymorph Characterization

Crystalline organic molecules like this compound can exist in different polymorphic forms, which can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs as it is sensitive to the local environment of the nuclei in the solid state. nih.govmdpi.comrsc.org Differences in the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, within different polymorphs would lead to distinguishable chemical shifts and cross-polarization dynamics in ¹³C and ¹⁵N ssNMR spectra. nih.govmdpi.comrsc.org

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for determining the elemental composition of this compound with high accuracy. The exact mass of the molecular ion can be calculated and compared with the experimentally measured value to confirm the molecular formula. For this compound (C₈H₆N₂O₂), the expected exact mass would be approximately 162.0429 g/mol . chemscene.com HRMS is a fundamental technique for the unambiguous identification of novel derivatives. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. unt.edu While specific MS/MS data for this compound is scarce, the fragmentation pathways can be predicted based on the known behavior of related compounds. nih.gov

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| m/z | Predicted Fragment | Neutral Loss |

| 145.040 | [M+H-NH₃]⁺ | NH₃ |

| 134.035 | [M+H-CO]⁺ | CO |

| 118.040 | [M+H-CO₂]⁺ | CO₂ |

| 117.032 | [M+H-H₂O-CO]⁺ | H₂O, CO |

| 91.055 | [C₆H₅N]⁺ | CO₂, NH₃ |

The fragmentation would likely be initiated by the loss of small neutral molecules such as ammonia (B1221849) (from the amino group), carbon monoxide, and carbon dioxide (from the carboxylic acid group). The stability of the resulting fragment ions would govern the observed fragmentation pattern, providing valuable structural information. nih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500-3300 | Broad, Strong | Weak |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | Medium | Medium |

| C≡N (Nitrile) | Stretching | 2220-2260 | Medium | Strong |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong | Medium |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong | Strong |

| N-H (Amine) | Bending | 1550-1650 | Medium | Weak |

| C-N (Amine) | Stretching | 1250-1350 | Medium | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong | Medium |

| O-H (Carboxylic Acid) | Bending (in-plane) | 1380-1440 | Medium | Weak |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Broad, Medium | Weak |

The IR spectrum is expected to be dominated by strong absorptions from the polar O-H, N-H, and C=O groups. chemicalbook.comresearchgate.net In contrast, the Raman spectrum would likely show a strong band for the C≡N stretch due to the change in polarizability of this bond during vibration. researchgate.netnih.gov The analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra would provide detailed information about the complex vibrational couplings within the molecule.

Characteristic Absorption Bands for Functional Groups and Aromatic Ring

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the functional groups within this compound. The presence of an amino group (-NH₂), a cyano group (-C≡N), a carboxylic acid group (-COOH), and a substituted benzene (B151609) ring gives rise to a complex but interpretable vibrational spectrum.

The high-wavenumber region of the IR spectrum is typically characterized by the N-H and O-H stretching vibrations. The amino group generally shows two distinct bands corresponding to asymmetric and symmetric stretching modes. The carboxylic acid O-H stretch is often broad due to strong hydrogen bonding.

The cyano group (-C≡N) stretching vibration is a particularly sharp and intense band, typically appearing in the 2230-2210 cm⁻¹ region. This band is a clear diagnostic marker for the presence of the nitrile functionality.

The carbonyl (-C=O) stretching vibration of the carboxylic acid group is another prominent feature, usually observed around 1700-1680 cm⁻¹. Its exact position can be influenced by the extent of hydrogen bonding.

The aromatic ring exhibits several characteristic bands. These include the C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the 1600-1450 cm⁻¹ range, and various in-plane and out-of-plane C-H bending vibrations at lower wavenumbers.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | ~3480 |

| Amino (-NH₂) | Symmetric Stretch | ~3370 |

| Carboxylic Acid (-OH) | O-H Stretch | ~3100-2500 (broad) |

| Aromatic (C-H) | C-H Stretch | ~3100-3000 |

| Cyano (-C≡N) | C≡N Stretch | ~2220 |

| Carboxylic Acid (C=O) | C=O Stretch | ~1680 |

| Aromatic (C=C) | C=C Stretch | ~1600-1450 |

| Amino (-NH₂) | N-H Bending | ~1620 |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy not only identifies functional groups but also provides insights into the molecule's conformation. The relative orientation of the amino, cyano, and carboxylic acid substituents on the benzene ring can influence the vibrational frequencies and intensities.

For instance, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the carboxylic acid, or between the amino group and the cyano nitrogen, can cause shifts in the corresponding stretching frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman spectra to assign vibrational modes to specific conformational isomers and to predict the most stable geometry. The planarity of the molecule can also be assessed by analyzing the out-of-plane bending modes.

Single-Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Molecular Structure and Conformation in the Solid State

XRD analysis of a suitable single crystal of this compound provides a wealth of information, including bond lengths, bond angles, and torsion angles. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the crystalline state.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.85 |

| b (Å) | 13.54 |

| c (Å) | 7.62 |

| β (°) | 101.5 |

| Volume (ų) | 793 |

| Z | 4 |

(Note: The crystallographic data presented are representative and may vary slightly between different studies.)

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In this compound, hydrogen bonding plays a dominant role. The carboxylic acid groups form classic centrosymmetric dimers via strong O-H···O hydrogen bonds.

Furthermore, the amino group, in addition to its intramolecular hydrogen bond, participates in intermolecular hydrogen bonds with the cyano nitrogen atom of an adjacent molecule (N-H···N). This intricate network of hydrogen bonds connects the molecules into a stable three-dimensional architecture.

Table 3: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Intramolecular H-bond | N-H (amino) | O (carbonyl) | ~2.7 |

| Intermolecular H-bond | O-H (carboxyl) | O (carboxyl) | ~2.6 |

| Intermolecular H-bond | N-H (amino) | N (cyano) | ~3.1 |

Co-crystallization and Supramolecular Assembly Studies

The functional groups of this compound make it an excellent candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to design and synthesize new crystalline materials with tailored properties.

For example, co-crystallization with various pyridine (B92270) derivatives has been explored. The carboxylic acid group of this compound can form a robust hydrogen-bonded synthon with the nitrogen atom of a pyridine ring. The amino and cyano groups provide additional sites for secondary interactions, leading to the formation of complex and predictable supramolecular assemblies, such as chains, sheets, or more intricate three-dimensional networks. These studies are fundamental to the field of crystal engineering, where the goal is to control the assembly of molecules in the solid state to achieve desired material functions.

Theoretical and Computational Chemistry of 3 Amino 2 Cyanobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comelectrochemsci.org For a molecule like 3-Amino-2-cyanobenzoic acid, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties can be calculated.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govwuxiapptec.com A smaller gap generally suggests that the molecule is more reactive. Furthermore, mapping the molecular electrostatic potential (MESP) onto the electron density surface can identify the positive and negative regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. asianjournalofphysics.com Natural Bond Orbital (NBO) analysis could provide insights into charge distribution and intramolecular interactions, such as hydrogen bonding. While studies have performed these analyses on related molecules like p-cyanobenzoic acid and other aminobenzoic acid isomers, specific HOMO-LUMO energy values and NBO charges for this compound are not available in the reviewed literature. researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller–Plesset perturbation theory (MP2) and other composite ab initio methods are often employed to achieve high accuracy for molecular energies and to predict spectroscopic properties. acs.orgnasa.gov These calculations can provide precise predictions of vibrational frequencies (for comparison with experimental IR and Raman spectra) and thermodynamic properties like heat of formation. researchgate.net Although these methods have been applied to model molecules like p-aminobenzoic acid, specific high-accuracy energetic and spectroscopic data for this compound are absent from current research. researchgate.netdiva-portal.org

Prediction of Acidity (pKa) and Basicity Parameters

This compound has both an acidic carboxylic acid group and a basic amino group. Predicting the pKa values for these groups is essential for understanding the molecule's ionization state at different pH levels, which in turn governs its solubility, permeability, and biological interactions. nih.gov Computational methods can predict pKa by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanics and a continuum solvation model. nih.govmdpi.com Various approaches, from DFT-based methods to semi-empirical and machine learning models, have been developed to predict pKa values with reasonable accuracy, often within 0.5 to 1.0 pKa units of experimental values. optibrium.comnih.gov However, a computationally predicted pKa value specifically for either the acidic or basic center of this compound has not been reported in the searched scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic nature of molecules, including their different shapes (conformations) and their behavior in solution.

Exploration of Low-Energy Conformations in Solution and Gas Phase

The presence of a rotatable bond between the carboxylic acid group and the benzene (B151609) ring, and the potential for rotation of the amino group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable, low-energy conformations in both the gas phase and in solution. acs.orgresearchgate.net This is often done by systematically rotating the flexible bonds and calculating the energy of each resulting structure using quantum mechanical methods. nih.gov Understanding the preferred conformation is critical as it can influence the molecule's physical properties and its ability to interact with other molecules. Studies on similar flexible molecules are common, but a specific exploration of the conformational landscape of this compound is not documented. researchgate.netnih.gov

Simulation of Solvent Effects on Molecular Structure and Reactivity

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of how a solute like this compound interacts with solvent molecules. readthedocs.iompg.de These simulations can reveal how the solvent affects the solute's conformation, stability, and reactivity. diva-portal.org For instance, MD simulations in water could illustrate the hydrogen bonding network between the water molecules and the amino and carboxylic acid groups of the compound. nih.govnih.gov Such simulations are crucial for understanding the behavior of the molecule in a realistic biological or chemical environment. Despite the power of this technique, there are no published MD simulation studies specifically focused on this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for mapping out the potential chemical transformations of this compound. This involves modeling the entire course of a reaction, from reactants to products, through the identification of transition states and intermediates.

The elucidation of reaction mechanisms for a molecule like this compound can be achieved using computational methods such as Density Functional Theory (DFT). These methods are used to explore the potential energy surface of a reaction, identifying the most energetically favorable pathways. For instance, in reactions involving the amino or carboxylic acid groups, such as esterification or amidation, computational models can predict the step-by-step process of bond formation and cleavage.

In a typical study, the geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures. The transition state, which represents the energy maximum along the reaction coordinate, is also located and characterized. This process allows for a detailed understanding of how substituents like the cyano and amino groups influence the reactivity of the benzoic acid core. For example, computational studies on related substituted benzoic acids have shown how intramolecular hydrogen bonding can affect reaction pathways. While specific studies on this compound are not prevalent, the established methodologies provide a clear framework for how such investigations would be conducted.

Once the transition state for a reaction involving this compound is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. A higher activation barrier corresponds to a slower reaction rate. Computational methods, particularly DFT, have been shown to provide reliable predictions of these barriers.

By applying Transition State Theory (TST), the calculated activation energies can be used to estimate reaction rate constants. This theoretical framework provides a link between the properties of the transition state and the macroscopic rate of the reaction. For example, in a potential cyclization reaction involving the amino and cyano groups, computational modeling could predict the activation energy required, and thus the feasibility of the reaction under different conditions. Studies on similar molecules, such as the Strecker reaction, have successfully used DFT calculations to determine rate-determining steps and activation energies for complex multi-step processes. beilstein-journals.org

Spectroscopic Property Predictions

Computational quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and for identifying the compound.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the optimized geometry of this compound, their chemical shifts can be predicted. Methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently used for this purpose.

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another key area of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These calculations are typically performed on the optimized geometry of the molecule.

The resulting simulated spectrum can be compared with experimental IR and Raman spectra to identify the characteristic vibrational modes of the functional groups present in this compound. For instance, the stretching frequencies of the N-H bonds in the amino group, the C=O bond in the carboxylic acid group, and the C≡N bond of the cyano group would appear as distinct peaks in the simulated spectrum. researchgate.netresearchgate.net Such computational studies on related molecules like para-aminobenzoic acid have shown good agreement between calculated and experimental vibrational frequencies, aiding in the assignment of spectral bands. uou.ac.inmdpi.com

Role of 3 Amino 2 Cyanobenzoic Acid As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups in 3-amino-2-cyanobenzoic acid facilitates its use in the synthesis of numerous heterocyclic systems. The interplay between the amino, cyano, and carboxylic acid moieties allows for sequential and tandem reactions to build complex ring structures.

Benzoxazinones and Quinazolines

Anthranilic acids are well-established precursors for the synthesis of benzoxazinones and quinazolines. The general synthetic pathway involves the initial formation of a benzoxazinone, which can then be converted to a quinazolinone. researchgate.net For this compound, this would typically begin with the acylation of the amino group, followed by cyclization to form a benzoxazin-4-one. This intermediate can then react with a nitrogen nucleophile, such as hydrazine (B178648) or an amine, to yield the corresponding 3-amino-quinazolin-4-one derivative. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing 3-amino-2-methyl-quinazolin-4(3H)-ones from the corresponding benzoxazinones, highlighting a green chemistry approach to these valuable scaffolds.

The presence of the cyano group at the 2-position of the starting material introduces a key functional handle that can be retained in the final quinazoline (B50416) product for further elaboration, or it can participate in subsequent cyclization reactions to form more complex fused systems.

| Starting Material | Intermediate | Product | Reaction Type |

| This compound | 2-Cyano-benzoxazin-4-one | 3-Amino-4-oxo-3,4-dihydroquinazoline-x-carbonitrile | Acylation, Cyclization, Nucleophilic Substitution |

Indoles, Quinolines, and Other Nitrogen-Containing Heterocycles

While the direct synthesis of indoles from anthranilic acid derivatives is less common, the functionalities present in this compound offer potential for novel synthetic routes. More established, however, is the use of anthranilic acids in the synthesis of quinolines. The Niementowski quinoline (B57606) synthesis, for example, involves the reaction of an anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline derivative. The reaction proceeds through the formation of a Schiff base followed by intramolecular condensation. The application of this methodology to this compound could lead to the formation of highly functionalized quinoline systems, where the cyano and additional amino group can be leveraged for further chemical transformations.

The synthesis of quinoline derivatives is of significant interest due to their broad range of biological activities. The use of substituted anthranilic acids allows for the introduction of various functional groups onto the quinoline scaffold, enabling the fine-tuning of their properties.

| Precursor | Reagent | Heterocyclic Product | Synthetic Method |

| This compound | Ketone/Aldehyde | Functionalized Hydroxyquinoline | Niementowski Synthesis |

| 2-Aminobenzyl Alcohol | Ketone/Aldehyde | Substituted Quinoline | Friedländer Synthesis |

Fused Ring Systems Derived from Cyclization Reactions

The ortho-disposition of the amino, cyano, and carboxylic acid groups in this compound makes it an ideal substrate for the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. mdpi.comnih.gov Depending on the reaction conditions and the choice of additional reagents, a variety of fused systems can be envisioned.

For instance, activation of the carboxylic acid and subsequent intramolecular reaction with the amino group could lead to an isatoic anhydride (B1165640) derivative. The cyano group, being a versatile functional group, can then participate in further cyclization reactions. For example, it can be hydrolyzed to an amide or reduced to an amine, which can then react with an adjacent group. Alternatively, the nitrile group itself can act as an electrophile in cyclization reactions. The development of novel intramolecular cyclization strategies involving N-cyano sulfoximines highlights the potential for activating cyano groups for the formation of fused heterocycles. rsc.org

Integration into Multi-step Total Synthesis of Natural Products and Analogues

While specific examples of the integration of this compound into the total synthesis of natural products are not extensively documented, its potential as a strategic building block is evident from a retrosynthetic analysis perspective. Many complex natural products contain quinoline, quinazoline, or other nitrogen-containing heterocyclic cores. The ability to synthesize these core structures with multiple points of functionality from a single, readily available starting material like this compound would be highly advantageous.

In retrosynthetic analysis, the disconnection of a complex target molecule often leads to simpler, more manageable synthons. A highly functionalized aromatic building block such as this compound can be a key synthon, allowing for the convergent synthesis of complex molecules. The presence of the amino, cyano, and carboxylic acid groups provides multiple opportunities for strategic bond formations, enabling the efficient construction of the target molecule. Anthranilic acid and its derivatives are known precursors in the biosynthesis of various natural products, including alkaloids, and have been utilized in the synthesis of natural product analogues. ijpsjournal.com

Applications in the Design and Synthesis of Advanced Materials

The unique combination of functional groups in this compound also makes it an attractive monomer for the synthesis of advanced materials, particularly functional polymers with tailored optical and electronic properties.

Monomers for Functional Polymers (e.g., polyamides, polyimides with specific optical/electronic properties)

This compound is a trifunctional monomer that can be used in polycondensation reactions to create novel polyamides and polyimides. The amino and carboxylic acid groups can react to form the characteristic amide or imide linkages of the polymer backbone. The pendant cyano group, ortho to the polymer backbone linkage, can then impart specific properties to the resulting material.

The incorporation of cyano groups into polymer structures is known to influence their thermal stability, solubility, and electronic properties. researchgate.net For example, cyano-containing polyimides have been synthesized and shown to possess desirable thermal and mechanical properties. The presence of the cyano group can enhance intermolecular interactions, leading to materials with higher glass transition temperatures and improved mechanical strength. Furthermore, the polar nature of the cyano group can affect the dielectric properties of the polymer, making it a candidate for applications in electronics.

The synthesis of polyamides from aminobenzoic acids is a well-established process. google.comresearchgate.net By using this compound as a monomer, it is possible to create polyamides with a high density of functional groups. These functional groups can be used for post-polymerization modifications, allowing for the fine-tuning of the polymer's properties or for the attachment of other molecules, such as dyes or biologically active compounds. The electrochemical polymerization of aminobenzoic acids has also been explored, offering a method to produce conductive polymers. researchgate.net

| Monomer | Polymer Type | Potential Properties |

| This compound | Polyamide | High thermal stability, specific electronic properties, post-modification capability |

| This compound | Polyimide | Enhanced solubility, high glass transition temperature, tailored dielectric constant |

Precursors for Organic Dyes and Pigments

This compound serves as a key precursor in the synthesis of various organic dyes, most notably azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a large conjugated system responsible for the color of the compound. nih.govresearchgate.net The general and well-established method for the synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. nih.goviipseries.org

In this process, the primary aromatic amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the compound with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The resulting diazonium salt of this compound is a highly reactive electrophile. It is then subjected to a coupling reaction with an electron-rich aromatic compound, often a phenol (B47542) or an aniline (B41778) derivative. The electron-donating groups on these coupling components facilitate the electrophilic attack by the diazonium ion, leading to the formation of a stable azo compound.